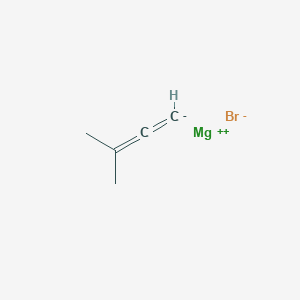
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) is a chemical compound that belongs to the class of organometallic compounds It is characterized by the presence of a magnesium atom bonded to a bromide ion and a 3-methylbuta-1,2-dien-1-ide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) typically involves the reaction of magnesium bromide with 3-methylbuta-1,2-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions, such as temperature and solvent, are optimized to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. The use of automated systems and reactors helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) exerts its effects involves its interaction with molecular targets and pathways. The magnesium atom plays a crucial role in coordinating with other molecules, facilitating various chemical transformations. The bromide ion and the 3-methylbuta-1,2-dien-1-ide moiety contribute to the compound’s reactivity and specificity in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium chloride 3-methylbuta-1,2-dien-1-ide (1/1/1): Similar structure but with chloride instead of bromide.
Magnesium iodide 3-methylbuta-1,2-dien-1-ide (1/1/1): Similar structure but with iodide instead of bromide.
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/2): Similar structure but with a different stoichiometry.
Uniqueness
Magnesium bromide 3-methylbuta-1,2-dien-1-ide (1/1/1) is unique due to its specific combination of magnesium, bromide, and the 3-methylbuta-1,2-dien-1-ide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
113477-44-4 |
|---|---|
Molekularformel |
C5H7BrMg |
Molekulargewicht |
171.32 g/mol |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
FPWXIHQBEUJBOJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C=[CH-])C.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















